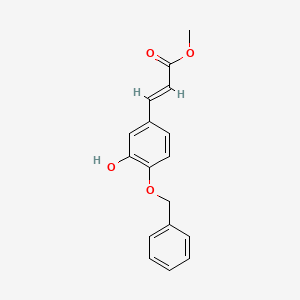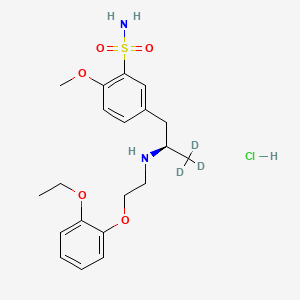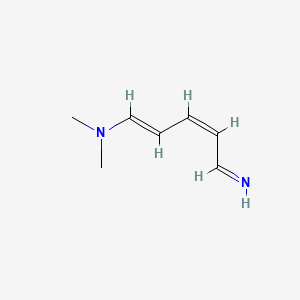
4-O-(2-Hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl) salmeterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-O-(2-Hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl) salmeterol (or 4-O-salmeterol) is a novel small molecule with a wide range of potential applications in scientific research. 4-O-salmeterol is a highly potent agonist of the β2-adrenergic receptor, which is a key component of many physiological processes. It is also a highly selective β2-adrenergic receptor agonist, meaning that it has the ability to activate the receptor without activating other receptors in the body. This makes it an ideal tool for studying the role of β2-adrenergic receptors in various biological processes.
Aplicaciones Científicas De Investigación
Pharmaceutical Quality Control
Salmeterol EP Impurity D is utilized in the quality control (QC) and quality assurance (QA) processes during the commercial production of Salmeterol and its related formulations . It serves as a reference standard to ensure the purity and consistency of pharmaceutical products.
Drug Development and Regulatory Compliance
This compound plays a crucial role in the development of new drug formulations. It is used in the identification of unknown impurities and the assessment of genotoxic potential, which is essential for regulatory filings such as Abbreviated New Drug Applications (ANDA) to the FDA .
Proteomics Research
In proteomics, Salmeterol EP Impurity D is a biochemical tool used to study protein expression and interaction. Its application in this field aids in understanding the complex biological processes at the molecular level .
Analytical Method Validation
The impurity is employed in the validation of analytical methods, such as chromatography and spectroscopy. This ensures that the methods used for analyzing pharmaceuticals are accurate and reliable .
Pharmacological Research
Researchers leverage this compound to explore its pharmacological properties, including its binding affinity and activity at various receptors, which could lead to the development of new therapeutic agents .
Toxicity Studies
Salmeterol EP Impurity D is used in toxicity studies to evaluate the safety profile of drug candidates. It helps in determining the toxicological risks associated with new pharmaceutical compounds .
Propiedades
IUPAC Name |
4-[1-hydroxy-2-[2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenoxy]ethyl]-2-(hydroxymethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H47NO7/c36-23-29-20-28(13-15-31(29)38)33(40)25-42-34-16-14-27(21-30(34)24-37)32(39)22-35-17-7-1-2-8-18-41-19-9-6-12-26-10-4-3-5-11-26/h3-5,10-11,13-16,20-21,32-33,35-40H,1-2,6-9,12,17-19,22-25H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRQOSRFSAZSAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)OCC(C3=CC(=C(C=C3)O)CO)O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-O-(2-Hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl) salmeterol | |
CAS RN |
1391052-04-2 |
Source


|
| Record name | 4-O-(2-Hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl) salmeterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-O-(2-HYDROXY-2-(4-HYDROXY-3-(HYDROXYMETHYL)PHENYL)ETHYL) SALMETEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/446ID5759Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic Acid Ethyl Ester](/img/structure/B589479.png)






